
Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Xylyl 2,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Xylyl 2,5-xylyl disulfide can be achieved through several methods. One common approach involves the reaction of alkyl halides with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at 60-70°C . These methods are efficient and produce the desired disulfide without contamination by higher polysulfides.
Industrial Production Methods
Industrial production of 2,4-Xylyl 2,5-xylyl disulfide typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of thiourea and elemental sulfur in the presence of sodium carbonate is favored due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
2,4-Xylyl 2,5-xylyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The xylyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated xylyl derivatives.
科学研究应用
2,4-Xylyl 2,5-xylyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2,4-Xylyl 2,5-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of thiols or other sulfur-containing species. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
相似化合物的比较
2,4-Xylyl 2,5-xylyl disulfide can be compared with other disulfide compounds, such as:
2,4-Xylyl disulfide: (CAS#: 27080-90-6): Similar structure but different substitution pattern.
Di(2,5-xylyl) disulfide: (CAS#: 3808-86-4): Similar structure but different substitution pattern.
The uniqueness of 2,4-Xylyl 2,5-xylyl disulfide lies in its specific substitution pattern, which can influence its reactivity and applications.
属性
CAS 编号 |
65087-03-8 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-[(2,5-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-6-8-15(14(4)9-11)17-18-16-10-12(2)5-7-13(16)3/h5-10H,1-4H3 |
InChI 键 |
GPIVSAFVQWEQOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)


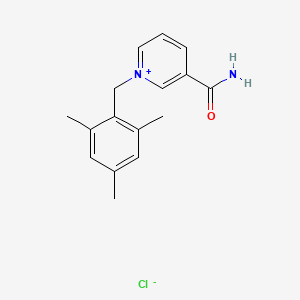
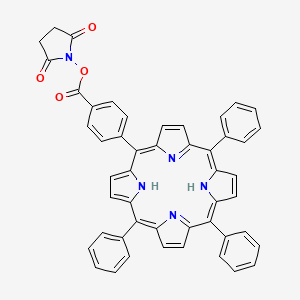
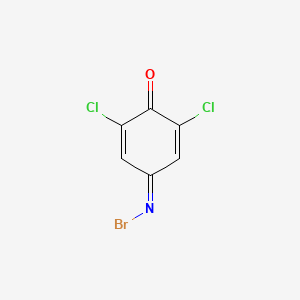

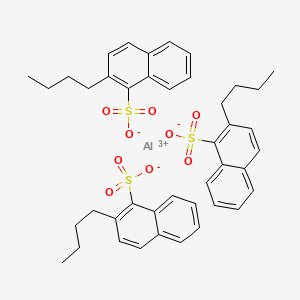
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
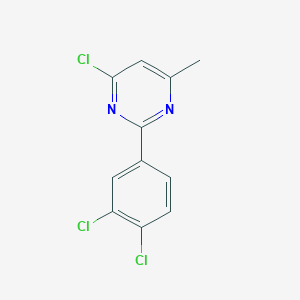
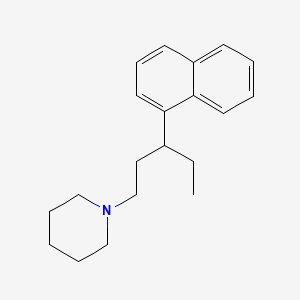

![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)

